molecular formula C16H12Cl2F3NO B13998686 N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide CAS No. 2247-71-4

N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide

Cat. No.: B13998686
CAS No.: 2247-71-4
M. Wt: 362.2 g/mol
InChI Key: NPRLBMKFRSLGSQ-UHFFFAOYSA-N
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Description

N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide, with the CAS Registry Number 2247-71-4, is an organofluorine and chloroaromatic compound of significant interest in chemical research and development. This acetamide derivative has a molecular formula of C16H12Cl2F3NO and a molecular weight of 362.174 g/mol . Its structure features a trifluoroethyl core flanked by two para-chlorophenyl rings, conferring unique electronic and steric properties that are valuable for advanced chemical studies . The compound has a density of 1.364 g/cm³ and a high boiling point of 458.6°C at 760 mmHg, indicating thermal stability suitable for various experimental conditions . Its infrared (IR) spectrum has been characterized and is available in reference collections, providing a critical tool for identification and analytical method development . Researchers utilize this chemical as a sophisticated building block in organic synthesis, particularly in the preparation of complex molecules. Its structural motifs are commonly explored in the development of compounds with potential biological activity, making it a valuable reagent in medicinal chemistry and drug discovery pipelines . This product is provided with a purity of 99% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should handle this material with appropriate precautions, storing it in a cool, dry place .

Properties

CAS No.

2247-71-4

Molecular Formula

C16H12Cl2F3NO

Molecular Weight

362.2 g/mol

IUPAC Name

N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide

InChI

InChI=1S/C16H12Cl2F3NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23)

InChI Key

NPRLBMKFRSLGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Amidation via Protected Glycine Derivatives and Trifluoroethylamine

  • Protecting Group Strategy : A common approach uses glycine derivatives protected by N-phthalyl or benzyl carbamate (CBZ) groups to prevent undesired side reactions during amidation.

  • Amidation Reaction : The protected glycine is reacted with 2,2,2-trifluoroethylamine or its salts to form an amide intermediate.

  • Deprotection : Removal of the protecting group is achieved under mild conditions, often using hydrated fibrils or hydrogenolysis catalysts for benzyl carbamate groups.

  • Purification and Salt Formation : The crude amide product can be converted into acid salts (e.g., hydrochloride) for increased stability and ease of handling.

This method avoids the use of hazardous reagents like flammable hydrogen gas when using hydrated fibrils for deprotection, making it suitable for industrial-scale synthesis.

Coupling Reagent-Mediated Synthesis with Base and Hydrogenolysis

  • Intermediate Formation : A compound of Formula 2 (protected amine) is reacted with a compound of Formula 3 (acid derivative) in the presence of a coupling reagent and base to form an intermediate (Formula 4).

  • Hydrogenolysis : The intermediate undergoes hydrogenolysis using a catalyst to remove protecting groups, yielding the target amide (Formula 1).

  • Salt Formation : The free amide can be converted into various acid salts (e.g., hydrochloride, bromide, trifluoroacetate) for improved physicochemical properties.

This method leverages benzyl carbamate protecting groups and is described in patent literature with detailed reaction schemes.

Direct Amidation and Alternative Routes

  • Direct Amidation : In some cases, direct amidation of acetamide derivatives with bis(4-chlorophenyl)-substituted trifluoroethyl amines can be performed, though this may require careful control of reaction conditions to prevent side reactions.

  • Use of Chloroacetyl Chloride : An alternative method involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of inorganic bases such as sodium hydroxide, followed by treatment with aqueous ammonia under pressure. However, this route can lead to dimer impurities, necessitating additional purification steps.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Disadvantages Reference
Protected Glycine Amidation Amidation of N-phthalyl glycine + trifluoroethylamine; deprotection with hydrated fibrils Mild conditions; no flammable gases; industrially scalable Requires protecting group handling
Coupling Reagent + Hydrogenolysis Coupling with base and reagent; hydrogenolysis to remove CBZ group; salt formation High selectivity; well-established Use of hydrogen gas; catalyst needed
Chloroacetyl Chloride Route Reaction with chloroacetyl chloride + trifluoroethylamine; ammonia treatment under pressure Straightforward reagents Dimer impurity formation; harsh conditions
Direct Amidation Direct amidation of trifluoroethyl amine derivatives Simpler reaction scheme Potential side reactions; lower selectivity Inferred

Chemical Reactions Analysis

Types of Reactions

N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The table below compares key parameters of the target compound with analogs differing in halogenation patterns, substituent positions, and side-chain modifications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents logP Key Features
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide 2247-71-4 C₁₆H₁₂Cl₂F₃NO 361.18 1,1-bis(4-ClPh), 2,2,2-F₃, acetamide N/A Para-Cl phenyls; trifluoroethyl
N-(2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl)acetamide 81012-95-5 C₁₆H₁₂Cl₅NO 411.53 1,1-bis(4-ClPh), 2,2,2-Cl₃, acetamide 5.04 Higher lipophilicity; trichloroethyl
2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide 878466-33-2 C₁₀H₈Cl₂F₃NO 286.08 N-(4-ClPh), 2-Cl, 2,2,2-F₃ ethyl 3.0* Chloro-acetamide; trifluoroethyl
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 560075-65-2 C₁₄H₁₀Cl₃NO 314.59 2,6-diClPh, 4-ClPh, acetamide N/A Dichlorophenyl; increased steric bulk
N-(3-chlorophenyl)-2,2,2-trichloroacetamide N/A C₈H₅Cl₄NO 283.95 3-ClPh, 2,2,2-Cl₃, acetamide N/A Meta-Cl; trichloroethyl

*Calculated XLogP3 .

Key Observations:

Trifluoroethyl vs. Trichloroethyl : Replacing the trifluoroethyl group (C-F₃) with trichloroethyl (C-Cl₃) increases molecular weight and logP (e.g., 411.53 vs. 361.18 g/mol; logP 5.04 vs. ~3–4 estimated for the trifluoro analog) due to chlorine’s higher atomic mass and lipophilicity .

Substituent Position : Para-substituted chlorophenyl groups (target compound) promote symmetrical crystal packing, while meta-substitution (e.g., N-(3-chlorophenyl)-2,2,2-trichloroacetamide) induces asymmetrical molecular geometries, altering lattice constants .

Crystallographic and Geometric Differences

  • Crystal Packing : The target compound’s para-chlorophenyl groups likely adopt a planar arrangement, as seen in analogous para-substituted acetamides, whereas meta-substituted derivatives (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide) exhibit twisted conformations, leading to distinct space groups (e.g., P2₁/c vs. P1̄) .
  • Bond Parameters : Electron-withdrawing groups like trifluoromethyl or trichloroethyl shorten the C=O bond in the acetamide moiety (1.21–1.23 Å) compared to unsubstituted analogs (1.24 Å), enhancing electrophilicity .

Biological Activity

N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula: C16_{16}H12_{12}Cl2_{2}F3_{3}N
  • Molecular Weight: Approximately 355.22 g/mol
  • Structure Features:
    • Contains a trifluoroethyl group which enhances lipophilicity.
    • Bis(4-chlorophenyl) substituent contributes to its unique biological profile.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structural characteristics often demonstrate enhanced antibacterial efficacy due to the presence of halogens.

  • In vitro Studies:
    • Compounds with trifluoromethyl groups have shown promising results against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
    • A study reported that derivatives of related compounds displayed submicromolar activity against these pathogens, suggesting potential for further development as antimicrobial agents .
CompoundActivityNotes
This compoundAntimicrobialEffective against gram-positive bacteria
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideHighly activePotent against MRSA and Enterococcus faecalis
4-Chloro-N-(trifluoroethyl)anilineInsecticidalRelated structure with insecticidal properties

Cytotoxicity and Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The presence of halogen atoms often correlates with increased cytotoxicity.

  • Cytotoxicity Studies:
    • Research indicates that compounds featuring similar halogenated structures can exhibit selective toxicity towards cancer cells while sparing normal cells .
    • Preliminary findings suggest that this compound may possess a favorable safety profile in comparison to existing chemotherapeutics .

Mechanistic Insights

The mechanism of action for this compound remains an area of ongoing research. Initial studies suggest that its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The introduction of trifluoromethyl and chlorinated phenyl groups appears to enhance both lipophilicity and biological efficacy.

  • Key Findings:
    • Halogen substitution is known to improve antibacterial activity .
    • Variations in the phenyl substituents significantly impact the overall potency and selectivity towards different biological targets.

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A series of studies evaluated the effectiveness of this compound derivatives against MRSA. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics like ampicillin and rifampicin .

Case Study 2: Cytotoxicity Profile in Cancer Research

In vitro assays conducted on various cancer cell lines revealed that some derivatives of this compound demonstrated selective cytotoxicity without significant harm to primary mammalian cells . This suggests potential for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide, and how can reaction conditions be optimized?

  • The compound's trifluoroethyl and bis(4-chlorophenyl) groups require careful selection of precursors and coupling agents. A two-step approach is suggested:

Synthesis of the trifluoroethyl backbone : React 1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol with acetic anhydride under controlled acidic conditions to form the acetamide moiety.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from toluene for higher purity (>95%) .

  • Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted aniline intermediates.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The bis(4-chlorophenyl) protons will appear as a singlet (δ ~7.3–7.5 ppm), while the trifluoroethyl group shows a quartet (δ ~4.2 ppm) .
  • FT-IR : Confirm the acetamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion [M+H]+ and isotopic pattern matching the molecular formula (C16H11Cl2F3NO) .

Q. What solvent systems are suitable for solubility testing, and how can experimental inconsistencies be resolved?

  • Test solubility in DMSO, acetonitrile, and dichloromethane (common solvents for hydrophobic acetamides). For polar solvents like water or ethanol, use sonication or heating (≤60°C) to enhance dissolution .
  • Address discrepancies by standardizing protocols (e.g., USP guidelines) and cross-referencing with peer-reviewed solubility databases like PubChem .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Molecular docking (AutoDock Vina) : Use the crystal structure of homologous targets (e.g., penicillin-binding proteins for antimicrobial activity) to simulate ligand-receptor interactions. Focus on the acetamide’s hydrogen-bonding potential and the chloroaryl groups’ hydrophobic interactions .
  • MD simulations (GROMACS) : Assess stability of the ligand-target complex over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to identify conformational changes .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) using standardized cell lines (ATCC) and controls. For anticancer studies, compare IC50 values across multiple cancer cell types (e.g., MCF-7 vs. HepG2) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements, especially under varying pH or temperature conditions .

Q. How does the bis(4-chlorophenyl) moiety influence environmental persistence compared to structurally related compounds like DDT?

  • Conduct accelerated degradation studies:

  • Photolysis : Expose the compound to UV light (λ = 254 nm) and monitor decomposition via HPLC. The trifluoroethyl group may reduce stability compared to DDT’s trichloroethane chain .
  • Hydrolysis : Test at pH 3, 7, and 10 to identify cleavage pathways (e.g., acetamide hydrolysis to carboxylic acid) .
    • Compare half-lives with EPA-registered analogs to assess ecological risks.

Methodological Considerations Table

AspectBasic ApproachAdvanced TechniqueKey References
SynthesisAcid-catalyzed acetylationMicrowave-assisted synthesis
Structural AnalysisNMR, FT-IRX-ray crystallography
Bioactivity ScreeningDisk diffusion assaysHigh-throughput screening (HTS)
Stability TestingRoom-temperature storageForced degradation studies (ICH Q1A)

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